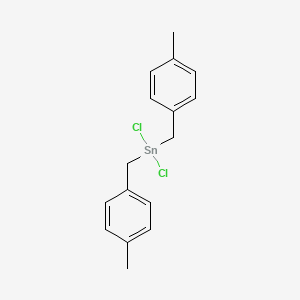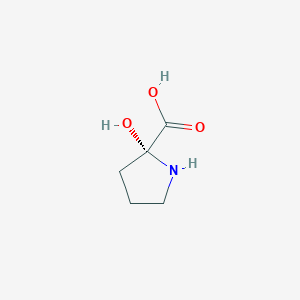
2-hydroxy-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-L-proline is a hydroxyproline that is L-proline substituted by a hydroxy group at position 2.
Aplicaciones Científicas De Investigación
Properties and Applications in Research and Industry
2-hydroxy-L-proline, a variant of the amino acid proline, plays a significant role in protein folding and structure. It has applications in both basic scientific research and industrial uses. For instance, microorganisms resistant to proline analogues, such as 2-hydroxy-L-proline, have been utilized for overproducing L-proline. These proline analogues are also used in the design of peptides with specific biological, pharmaceutical, or physicochemical properties. L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline, both proline analogues, have shown potential in antitumor activity studies (Bach & Takagi, 2013).
Novel Enzymatic Reactions
Research has identified enzymes that convert L-proline to cis-4-hydroxy-L-proline, demonstrating the potential of these enzymes in the industrial production of hydroxyprolines. These enzymes, belonging to the 2-oxoglutarate-dependent dioxygenase family, highlight the evolving understanding of proline biochemistry (Hara & Kino, 2009).
Microbial and Enzymatic Production Strategies
Recent studies have focused on microbial and enzymatic processes to develop production strategies for various hydroxyprolines. Engineered Escherichia coli, coupled with hydroxylase, has been shown as a robust platform for hydroxyproline production. Additionally, hydroxyproline epimerase has been suggested as a tool to convert L-hydroxyproline into D-hydroxyproline (Hara & Kino, 2020).
Metabolic Engineering for Synthesis
Metabolic engineering strategies have been employed to construct microbial cell factories for improved biosynthetic pathways of hydroxyprolines. These approaches focus on enhancing the production of compounds like trans-4-hydroxy-L-proline in microorganisms (Zhang et al., 2021).
Applications as a Biochemical Marker
Hydroxyproline, including its isomeric forms like trans-4-hydroxy-L-proline, has potential as a biochemical marker for various diseases. It plays a crucial role in collagen synthesis and stability, and its metabolic abnormalities are linked to several disorders. This positions hydroxyproline as a significant marker in understanding disease pathogenesis (Srivastava et al., 2016).
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
(2R)-2-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-4(8)5(9)2-1-3-6-5/h6,9H,1-3H2,(H,7,8)/t5-/m1/s1 |
Clave InChI |
JNKCXIWJIVUIMN-RXMQYKEDSA-N |
SMILES isomérico |
C1C[C@](NC1)(C(=O)O)O |
SMILES canónico |
C1CC(NC1)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1252548.png)
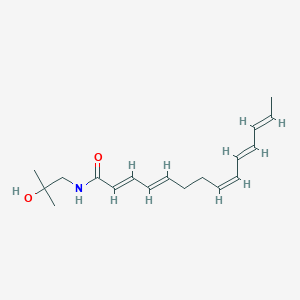
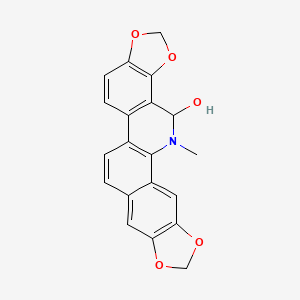
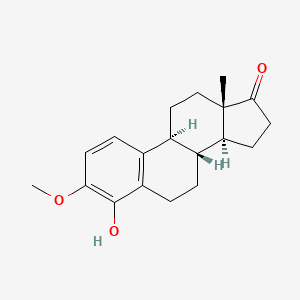
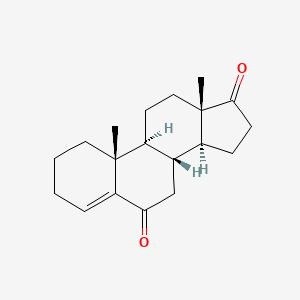

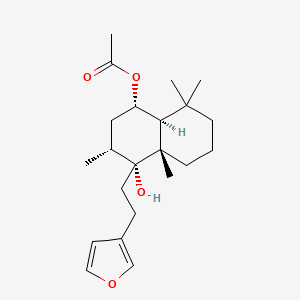
![[(1S,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1252562.png)
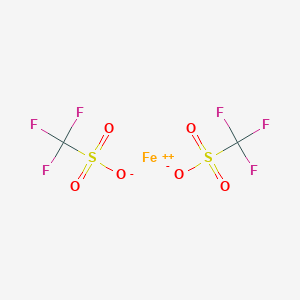
![acetic acid [4-[[(3aS,4R,9aS,9bR)-2-(2-naphthalenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazin-4-yl]-oxomethyl]phenyl] ester](/img/structure/B1252565.png)
![[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate](/img/structure/B1252566.png)
![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N,2-dimethylpropane-1-sulfonamide](/img/structure/B1252567.png)

